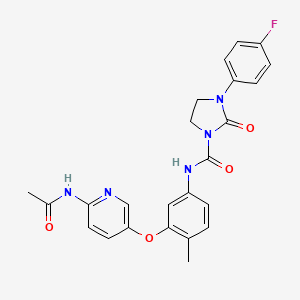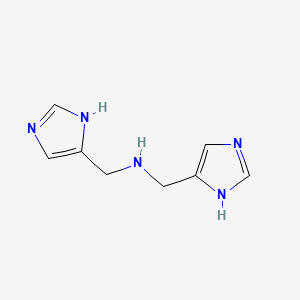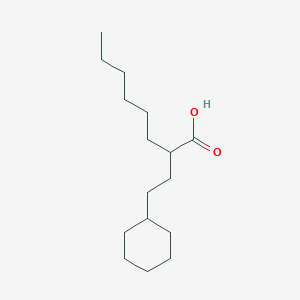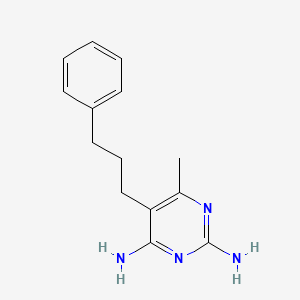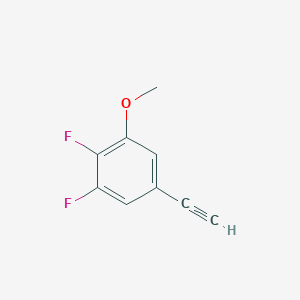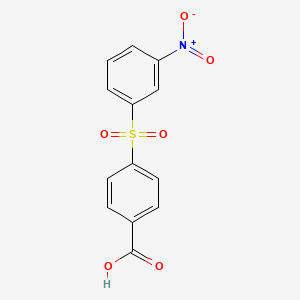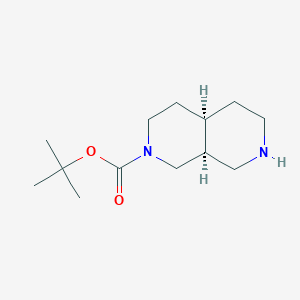
(4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate is a complex organic compound that belongs to the class of naphthyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. Common starting materials might include simple naphthyridine derivatives, which undergo various transformations such as hydrogenation, alkylation, and esterification.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of more saturated derivatives.
Substitution: Various substitution reactions might be possible, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthyridine Derivatives: Other naphthyridine derivatives might include compounds like 1,8-naphthyridine and 1,5-naphthyridine.
Tetrahydroquinolines: These compounds share some structural similarities and might exhibit similar biological activities.
Uniqueness
The uniqueness of (4aR,8aS)-tert-Butyl octahydro-2,7-naphthyridine-2(1H)-carboxylate could lie in its specific stereochemistry and functional groups, which might confer unique biological or chemical properties.
Propriétés
Formule moléculaire |
C13H24N2O2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
tert-butyl (4aR,8aS)-3,4,4a,5,6,7,8,8a-octahydro-1H-2,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+/m1/s1 |
Clé InChI |
XMNLSMUWYYKSRJ-MNOVXSKESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]2CCNC[C@H]2C1 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2CCNCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Amino-5-hydroxy-7-methyl-1H-benzo[d]imidazol-4(5H)-one](/img/structure/B12814345.png)

![acetic acid;4-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[2-[[3-carboxy-2-[2-[[2-(hex-3-enoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[1-[[4-amino-1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12814355.png)
